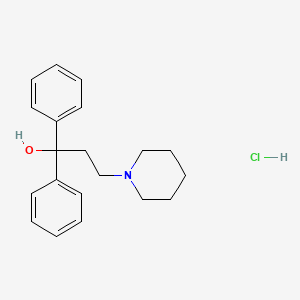

Pridinol hydrochloride

Vue d'ensemble

Description

Pridinol hydrochloride is a muscle relaxant with atropine-like properties, primarily used to treat muscle pain associated with muscle tightness. It is a small molecule with the chemical formula C20H25NO•HCl and a molecular weight of 331.9 g/mol . This compound is known for its ability to alleviate muscle spasms and pain, making it a valuable therapeutic agent in clinical settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pridinol hydrochloride involves several key steps:

Reaction of methyl acrylate with piperidine: This reaction yields methyl 3-(1-piperidyl) propionate.

Reaction of methyl 3-(1-piperidyl) propionate with phenyl magnesium bromide: This step, using a Grignard reagent, produces pridinol.

Formation of this compound: Pridinol is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Efficient reaction conditions: Ensuring high yield and purity.

Use of solvents: Such as ether solvents, to facilitate the reactions.

Purification steps: Including crystallization and filtration to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Pridinol hydrochloride undergoes various chemical reactions, including:

Oxidation: Pridinol can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives.

Substitution: Pridinol can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halogens and other nucleophiles.

Major Products Formed:

Oxidation products: Various oxides and hydroxyl derivatives.

Reduction products: Reduced forms of pridinol with altered functional groups.

Substitution products: Compounds with different functional groups replacing the original ones

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action

Pridinol hydrochloride operates primarily through an atropine-like mechanism, inhibiting acetylcholine at muscarinic receptors, which leads to muscle relaxation. It affects both smooth and striated muscles, making it effective for various conditions characterized by muscle tightness and spasms .

Pharmacokinetics

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout the body, including the central nervous system.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2C19 and CYP2B6).

- Elimination : Excreted through the kidneys, with an elimination half-life ranging from approximately 8.97 to 34.85 hours .

Clinical Applications

This compound is indicated for:

- Muscle Spasms : Effective in reducing involuntary muscle contractions associated with conditions such as back pain, neck pain, and spasticity-related disorders .

- Parkinsonism : Used as an adjunct therapy to alleviate motor symptoms associated with Parkinson's disease .

Case Studies

A review of clinical case studies highlights the implications of Pridinol use in various settings:

- Case Study 1 : A 27-year-old male patient with schizophrenia hoarded Pridinol tablets and experienced elevated blood concentrations leading to severe side effects but survived without fatal poisoning. This case underscores the importance of monitoring in psychiatric patients .

- Case Study 2 : A 67-year-old female patient treated for depression exhibited high levels of Pridinol post-mortem; however, drowning was determined as the cause of death rather than drug toxicity. This emphasizes that while Pridinol can be present in overdose situations, it may not always be the direct cause of adverse outcomes .

- Case Study 3 : In a controlled trial comparing Pridinol with other muscle relaxants, subjects reported varying side effects consistent with its anticholinergic activity. The study found that while Pridinol was effective in reducing muscle spasms, it also necessitated careful monitoring due to potential cognitive impairments .

Summary of Findings

| Parameter | Value |

|---|---|

| Absorption | Rapid from gastrointestinal tract |

| Distribution | Throughout body including CNS |

| Metabolism | Liver (CYP2C19 and CYP2B6) |

| Elimination Half-Life | 8.97 - 34.85 hours |

| Common Side Effects | Headache, dizziness |

| Indications | Muscle spasms, adjunct for parkinsonism |

Mécanisme D'action

Pridinol hydrochloride exerts its effects through an atropine-like mechanism. It acts on both smooth and striated muscles by blocking acetylcholine receptors in the brain. This blockade results in the relaxation of skeletal muscles and attenuation of polysynaptic reflexes. The compound’s anticholinergic properties are central to its muscle relaxant effects .

Comparaison Avec Des Composés Similaires

Diphenhydramine: Another anticholinergic agent with muscle relaxant properties.

Cyclobenzaprine: A muscle relaxant with a similar mechanism of action.

Orphenadrine: An anticholinergic drug used to treat muscle pain.

Comparison:

Pridinol hydrochloride vs. Diphenhydramine: Both have anticholinergic effects, but pridinol is more specifically used for muscle relaxation.

This compound vs. Cyclobenzaprine: Cyclobenzaprine is often used for acute muscle spasms, while pridinol has a broader range of applications.

This compound vs. Orphenadrine: Orphenadrine is used for similar indications, but pridinol may have fewer side effects and a different pharmacokinetic profile

This compound stands out due to its specific anticholinergic mechanism and its effectiveness in treating muscle-related conditions with a favorable safety profile.

Activité Biologique

Pridinol hydrochloride, a centrally acting muscle relaxant, is primarily used for its antimuscarinic properties in the treatment of muscle spasms and parkinsonism. This article delves into the biological activity of Pridinol, focusing on its pharmacological effects, pharmacokinetics, case studies, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 295.426 g/mol

- Structure : Pridinol is classified as a diphenylmethane derivative, characterized by its atropine-like structure, which contributes to its muscle relaxant properties.

Pridinol exerts its effects primarily through anticholinergic activity, blocking muscarinic receptors in the central nervous system (CNS). This action leads to reduced muscle tone and spasm relief. The drug is also known to influence dopaminergic pathways, making it beneficial in managing symptoms of parkinsonism.

Pharmacokinetics

Recent studies have provided insights into the pharmacokinetic profile of Pridinol:

- Absorption : After oral administration, Pridinol reaches maximum plasma concentration () within approximately 1 hour.

- Distribution : The drug is distributed throughout body tissues.

- Metabolism : Primarily metabolized via cytochrome P450 enzymes (CYP2C19 and CYP2B6) to its main metabolite, 4-hydroxypridinol.

- Elimination : Renal excretion occurs as unchanged drug and various conjugated forms. The elimination half-life ranges from approximately 8.97 to 34.85 hours, indicating variability among individuals due to genetic factors affecting metabolism .

Table 1: Pharmacokinetic Parameters of Pridinol

| Parameter | Value |

|---|---|

| ~29.27 ng/mL (test) | |

| Time to | ~1 hour |

| Geometric Mean AUC | ~187.93 h·ng/mL (test) |

| Elimination Half-Life | 8.97 - 34.85 hours |

Clinical Applications

Pridinol is indicated for:

- Muscle Spasms : Effective in reducing muscle tightness and pain associated with various conditions.

- Parkinsonism : Used as an adjunct therapy to alleviate motor symptoms.

Adverse Effects

Clinical trials and case studies have reported several adverse effects associated with Pridinol use:

- Commonly reported side effects include headache and dizziness .

- Serious adverse events have been noted in cases involving overdose or misuse, particularly in psychiatric patients .

Case Studies

A review of several case studies illustrates the implications of Pridinol use in clinical settings:

- Case Study 1 : A patient with schizophrenia who hoarded Pridinol tablets experienced elevated blood concentrations leading to severe side effects but was not fatally poisoned.

- Case Study 2 : A patient treated for depression exhibited high levels of Pridinol post-mortem; however, drowning was determined as the cause of death rather than drug toxicity .

- Case Study 3 : In a controlled trial, subjects receiving Pridinol reported a range of side effects consistent with its anticholinergic activity, emphasizing the importance of monitoring during treatment .

Propriétés

IUPAC Name |

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECCHUISCGCKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

511-45-5 (Parent) | |

| Record name | Pridinol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10242510 | |

| Record name | Pridinol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-58-1 | |

| Record name | 1-Piperidinepropanol, α,α-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pridinol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridinol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-1-propanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIDINOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HI2Q2Y868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.